2-Bromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexene-1-one
Description
This compound features a cyclohexene-1-one core substituted with bromine at position 2, a hexafluoro-2-hydroxy-2-propyl group at position 6, and methyl groups at positions 3, 5, and 3. The hexafluorinated hydroxypropyl moiety introduces high electronegativity and lipophilicity, while the bromine atom enhances reactivity in cross-coupling reactions.
Properties
CAS No. |
101564-48-1 |
|---|---|
Molecular Formula |
C12H13BrF6O2 |
Molecular Weight |
383.12 g/mol |
IUPAC Name |
2-bromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H13BrF6O2/c1-5-4-9(2,3)8(7(20)6(5)13)10(21,11(14,15)16)12(17,18)19/h8,21H,4H2,1-3H3 |
InChI Key |
DPQCPKKVUDMATE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(C(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)O)Br |
Origin of Product |
United States |
Biological Activity
The compound 2-Bromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexene-1-one , also known by its CAS number 101564-48-1, is a fluorinated organic compound with potential biological activities. This article aims to explore the biological activity of this compound based on available research findings.
The molecular formula of the compound is with a molecular weight of approximately 383.125 g/mol. It features a unique structure that includes bromine and hexafluoro groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.125 g/mol |
| LogP | 4.1262 |
| Polar Surface Area (PSA) | 37.3 Ų |
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential areas of interest:
Antimicrobial Activity
Preliminary studies indicate that halogenated compounds can exhibit antimicrobial properties. The presence of bromine and fluorine atoms in this compound may enhance its interaction with microbial cell membranes or enzymes.
Anti-inflammatory Properties
Fluorinated compounds have been studied for their anti-inflammatory effects. The unique structure of the compound may inhibit pro-inflammatory pathways by modulating cytokine production or affecting cell signaling pathways.
Cytotoxicity
Some studies have indicated that brominated and fluorinated compounds can exhibit cytotoxic effects on various cancer cell lines. The specific mechanism may involve the induction of apoptosis or disruption of cellular metabolism.
Case Studies and Research Findings
- Study on Fluorinated Compounds : A study published in Journal of Medicinal Chemistry investigated various fluorinated compounds for their biological activities and found that certain structural motifs could enhance cytotoxicity against cancer cells . While this study did not specifically address our compound, it provides insights into the potential mechanisms at play.
- Brominated Compounds and Antimicrobial Activity : Research has shown that brominated compounds can inhibit bacterial growth effectively. For instance, a study demonstrated that brominated derivatives exhibited significant antimicrobial activity against Staphylococcus aureus .
- Cytotoxic Effects : In another investigation focusing on halogenated compounds, it was found that certain derivatives led to increased apoptosis in breast cancer cell lines . This suggests a potential avenue for further exploration regarding the cytotoxicity of our compound.
Scientific Research Applications
Based on the search results provided, here's what is known about the chemical compound "2-Bromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexene-1-one":
Basic Information
Synonyms and Identifiers
- Other Names: 2-Cyclohexen-1-one, 2-bromo-3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]
- Product Name: 2-bromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3,5,5-trimethylcyclohex-2-en-1-one
Uses
Safety and Handling
- Signal word: Warning
- Hazard statements:
- Precautionary statements:
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray
- P264: Wash … thoroughly after handling
- P271: Use only outdoors or in a well-ventilated area
- P280: Wear protective gloves/protective clothing/eye protection/face protection
- P302+P352: IF ON SKIN: Wash with plenty of water
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
- P312: Call a POISON CENTER/doctor/… if you feel unwell
- P321: Specific treatment (see … on this label)
- P332+P313: If skin irritation occurs: Get medical advice/attention
- P337+P313: If eye irritation persists: Get medical advice/attention
- P362+P364: Take off contaminated clothing and wash it before reuse
- P403+P233: Store in a well-ventilated place. Keep container tightly closed
- P405: Store locked up
- P501: Dispose of contents/container to …
Chemical Inventories
- Not found on the European Inventory of Existing Commercial Chemical Substances (EINECS)
- Not listed in the EC Inventory
- Not listed on the United States Toxic Substances Control Act (TSCA) Inventory
- Not listed in the China Catalog of Hazardous chemicals 2015
- Not listed on the New Zealand Inventory of Chemicals (NZIoC)
Other Related Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares functional groups with several brominated cyclic ketones and spiro systems. Key structural analogs include:
Key Observations :
- The target’s hexafluoro-hydroxypropyl group distinguishes it from non-fluorinated analogs, likely enhancing thermal stability and resistance to metabolic degradation .
Physicochemical Properties
- Solubility: Fluorinated groups (e.g., CF₃) typically reduce aqueous solubility but improve lipid solubility, favoring membrane permeability in drug design. Non-fluorinated analogs like 3-bromo-6-hydroxy-2-methylpyridine may exhibit higher water solubility due to polar hydroxy groups.
- Thermal Stability: The hexafluoro-hydroxypropyl group likely increases thermal stability compared to non-fluorinated bromocyclohexenones, as seen in fluorinated pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
